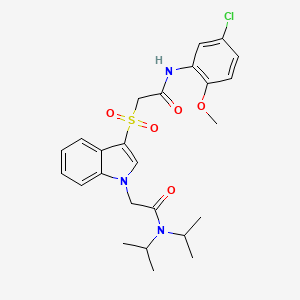
2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C25H30ClN3O5S and its molecular weight is 520.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Indole moiety : Known for its role in various biological processes and as a scaffold in drug design.
- Chloro and methoxy substitutions : These groups can influence the compound's interaction with biological targets.
- Sulfonamide linkage : Often associated with antibacterial properties and modulation of enzyme activity.
Research indicates that the compound may exert its effects through multiple mechanisms:
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon) cells. The mechanism involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins like Bax and caspases .
- EGFR Inhibition :
- Modulation of Apoptotic Pathways :
Biological Activity Data
Table 1 summarizes the biological activity data for the compound across different cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A-549 | 47 | Induces apoptosis via caspase activation |
| MCF-7 | 45 | Inhibits EGFR signaling |
| Panc-1 | 50 | Promotes Bax expression |
| HT-29 | 42 | Reduces Bcl-2 levels |
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM over a four-day period, with a GI50 value of approximately 47 nM. The study utilized an MTT assay to quantify cell viability and demonstrated that the compound did not exhibit toxicity towards normal human mammary gland epithelial cells at similar concentrations .
Case Study 2: EGFR Inhibition
Another investigation focused on the compound's ability to inhibit EGFR signaling pathways in lung cancer models. The results showed that compounds with similar structural motifs exhibited IC50 values comparable to osimertinib, a standard treatment for EGFR-mutant lung cancers. This highlights the potential clinical relevance of this compound as a targeted therapy .
Eigenschaften
IUPAC Name |
2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O5S/c1-16(2)29(17(3)4)25(31)14-28-13-23(19-8-6-7-9-21(19)28)35(32,33)15-24(30)27-20-12-18(26)10-11-22(20)34-5/h6-13,16-17H,14-15H2,1-5H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORJSVCHICOEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














